N-(1-benzylpiperidin-4-yl)-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(1-Benzylpiperidin-4-yl)-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole carboxamide derivative characterized by a 3-chlorophenyl group at the pyrazole C3 position and a benzylpiperidinyl substituent at the carboxamide nitrogen. Key physicochemical properties include a molecular weight of 408.93 g/mol, logP of 3.6866, and a polar surface area of 41.162 Ų . The compound is achiral and exhibits moderate lipophilicity, with one hydrogen bond donor and four acceptors, suggesting balanced membrane permeability and solubility .
Properties
Molecular Formula |
C23H25ClN4O |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5-(3-chlorophenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H25ClN4O/c1-27-22(15-21(26-27)18-8-5-9-19(24)14-18)23(29)25-20-10-12-28(13-11-20)16-17-6-3-2-4-7-17/h2-9,14-15,20H,10-13,16H2,1H3,(H,25,29) |
InChI Key |
UKHRLVJWAQMIFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(1-benzylpiperidin-4-yl)-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C23H26ClN5, with a molecular weight of 408.9 g/mol. Its structure includes a pyrazole ring, a benzylpiperidine moiety, and a chlorophenyl group, which are believed to contribute to its biological activity. The IUPAC name is N-(1-benzylpiperidin-4-yl)-5-(3-chlorophenyl)-2-methylpyrazole-3-carboxamide, and its InChI Key is UKHRLVJWAQMIFE-UHFFFAOYSA-N .
| Property | Value |
|---|---|
| Molecular Formula | C23H26ClN5 |
| Molecular Weight | 408.9 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-5-(3-chlorophenyl)-2-methylpyrazole-3-carboxamide |
| InChI Key | UKHRLVJWAQMIFE-UHFFFAOYSA-N |
1. Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, with IC50 values comparable to established chemotherapeutics.
In vitro studies have demonstrated:
- MCF-7 Cell Line : The compound showed notable growth inhibition, suggesting potential as an anti-breast cancer agent.
- A549 Cell Line : Significant inhibitory activity was observed, indicating its potential against lung cancer .
The biological activity of this compound may be attributed to its interaction with sigma receptors. Research indicates that derivatives of benzylpiperidine can have high affinity for sigma receptors, particularly sigma1 receptors, which are implicated in various neurobiological processes and cancer cell proliferation .
Case Study 1: Inhibition of Tumor Growth
A study involving the treatment of tumor-bearing mice with this compound revealed a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells, evidenced by increased caspase activity .
Case Study 2: Neuropharmacological Effects
In neuropharmacological evaluations, the compound demonstrated potential as a neuroprotective agent. It was found to modulate neurotransmitter systems and exhibited anxiolytic-like effects in animal models, suggesting its utility in treating anxiety disorders .
Scientific Research Applications
Neurological Disorders
N-(1-benzylpiperidin-4-yl)-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has shown promise in the treatment of various neurological disorders. Its interactions with neurotransmitter systems make it a candidate for further investigation as a therapeutic agent. Preliminary studies indicate that it may influence dopaminergic and serotonergic pathways, which are crucial in conditions like depression and schizophrenia.
Binding Affinity Studies
Research has focused on the binding affinity of this compound to various receptors in the central nervous system. Interaction studies suggest that it has a high selectivity for certain targets, which could lead to fewer side effects compared to existing treatments. For instance, studies have indicated potential interactions with dopamine receptors, which are vital in managing mood disorders .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to its structure can enhance potency and selectivity. For example, variations in the piperidine moiety have been explored to improve binding affinity to specific targets .
Table 1: Structure–Activity Relationship Analysis
| Compound Variant | Modification | Binding Affinity | Activity Level |
|---|---|---|---|
| Original | - | High | Moderate |
| Variant A | Chlorine Substitution | Increased | High |
| Variant B | Methyl Group Addition | Decreased | Low |
Case Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that this compound significantly reduced symptoms of depression when administered over a four-week period. Behavioral tests indicated an increase in locomotor activity and reduced immobility in forced swim tests, suggesting antidepressant-like effects .
Case Study 2: Neuroprotective Properties
Another investigation assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results showed that treatment with this compound led to decreased levels of reactive oxygen species in neuronal cells, indicating its potential as a neuroprotective agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Pyrazole Carboxamides as CB1 Receptor Antagonists
SR141716A (Rimonabant)
SR141716A (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) is a well-characterized CB1 receptor antagonist. Key differences from the target compound include:
- Substituent Positions : SR141716A has a 4-chlorophenyl group at pyrazole C5 and a 2,4-dichlorophenyl group at C1, compared to the target’s 3-chlorophenyl at C3 and methyl at C1 .
- Structural analogs with 3-chlorophenyl groups, such as compound 25 in , show high purity (98.3%) but unverified receptor binding .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
This analog (IC50 = 0.139 nM at CB1 ) features a pyridylmethyl group instead of benzylpiperidinyl. The 3-pyridyl moiety enhances polarity, reducing logP compared to the target compound. Its crystal structure aids QSAR studies, highlighting the importance of C5-substituent geometry for potency .
Impact of Substituent Flexibility and Position
Conformationally Constrained Analogs
Bridged derivatives of SR141716A (e.g., compound 11 in ) restrict diaryl ring rotation, resulting in reduced CB1 affinity (18–20 kcal/mol rotational energy barrier). This suggests the target compound’s flexible benzylpiperidinyl group may better accommodate receptor dynamics .
Chlorophenyl Positional Isomers
- 3-Chlorophenyl vs. 4-Chlorophenyl: The target’s 3-chlorophenyl group may engage different hydrophobic regions in the CB1 binding pocket compared to SR141716A’s 4-chlorophenyl. notes that pyrazole C5 substituents influence selectivity, with alkynylthiophene replacements enhancing potency .
- 2-Chlorophenyl Variant : lists a 2-chlorophenyl analog (Y041-9565) with identical benzylpiperidinyl substitution. The ortho-chloro position could sterically hinder receptor binding compared to the target’s meta configuration .
Physicochemical and Pharmacokinetic Profiles
*Estimated based on substituent contributions.
- Lipophilicity : The target’s logP (3.69 ) is lower than SR141716A’s (~5.2), likely due to fewer chlorine atoms. This may improve aqueous solubility but reduce blood-brain barrier penetration .
- Polar Surface Area (PSA) : The target’s PSA (41.16 Ų ) aligns with orally bioavailable drugs, whereas SR141716A’s higher chlorine content may increase PSA slightly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
